7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-imidazol-1-yl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-16-21(18-10-6-3-7-11-18)22-24-19(17-8-4-2-5-9-17)14-20(27(22)25-16)26-13-12-23-15-26/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDCYHJDUSGOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Chloro-2-Methyl-3,5-Diphenylpyrazolo[1,5-a]Pyrimidine
The precursor 7-chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is synthesized via cyclocondensation of ethyl 3-oxo-2,4-diphenylbutanoate with 5-amino-1H-pyrazole, followed by chlorination using POCl₃ or PCl₅.
Chlorination Protocol :
Displacement with Imidazole
The chloro intermediate undergoes nucleophilic substitution with imidazole in the presence of a base:
Reaction Setup :
- Nucleophile : 1H-imidazole (2.5 equivalents)
- Base : DIPEA (3 equivalents) or K₂CO₃
- Solvent : DMF or DMSO
- Temperature : 120°C for 18–24 hours
- Yield : 50–65%
Microwave-assisted synthesis reduces reaction time to 30–60 minutes at 150°C, enhancing yields to 70–75%. The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring.
Alternative Routes: Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling offers a complementary strategy for introducing the imidazole group. This method is advantageous for sterically hindered substrates.
Buchwald-Hartwig Amination
Using a palladium catalyst, the chloro intermediate couples with imidazole under amination conditions:
Catalytic System :
Ullmann-Type Coupling
Copper-mediated coupling provides a cost-effective alternative:
- Catalyst : CuI (20 mol%)
- Ligand : 1,10-phenanthroline
- Base : K₃PO₄
- Solvent : DMSO
- Temperature : 130°C for 24 hours
- Yield : 45–50%
Industrial-Scale Considerations
Large-scale production prioritizes atom economy and solvent recovery. Continuous flow reactors enhance the chlorination and substitution steps, reducing processing time by 40% compared to batch methods. Key parameters include:
Optimized Conditions :
- Residence Time : 20 minutes (chlorination), 60 minutes (substitution)
- Solvent : Recyclable DMF via distillation
- Throughput : 1–2 kg/day per reactor
Analytical Characterization
Synthetic intermediates and the final product are characterized via:
- ¹H/¹³C NMR : Confirm substitution patterns and purity (e.g., δ 12.16 ppm for NH in DMSO-d₆).
- HRMS : Molecular ion peaks at m/z 402.1489 [M+H]⁺.
- HPLC : Purity >98% with C18 reverse-phase columns.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | 12–24 h | Low | Moderate |
| Nucleophilic Substitution | 50–75 | 18–24 h | Medium | High |
| Microwave-Assisted | 70–75 | 0.5–1 h | High | Moderate |
| Buchwald-Hartwig | 55–60 | 12 h | High | Low |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in other chemical syntheses.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is studied for its interactions with biological macromolecules. It can serve as a ligand for metal ions or as a probe for studying enzyme activities.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic properties. It may be used as a lead compound in drug discovery, targeting various diseases and conditions.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring robust and durable materials.
Mechanism of Action
The mechanism by which 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The pyrazolo[1,5-a]pyrimidine core may interact with nucleic acids or proteins, affecting cellular functions.
Comparison with Similar Compounds
Key Observations:
Position 7 Substituents: The imidazole group in the target compound contrasts with trifluoromethyl ([CF₃] in 6k, 6l) or amino/fluoroethyl groups ([¹⁸F]3, [¹⁸F]4). Polar groups (e.g., hydroxyl, carboxyl in [¹⁸F]5) improve tumor uptake but reduce cell permeability compared to lipophilic substituents like phenyl or imidazole .
Synthetic Efficiency :
- Pd-catalyzed methods (e.g., for 6k, 6l) achieve high yields (≥90%) for trifluoromethylated analogs, suggesting scalability for lead optimization .
- The target compound’s synthesis route is unspecified, but SNAr reactions (used in analogs) are viable for introducing imidazole at position 7 .
Biological Activity: Kinase Inhibition: Trifluoromethyl analogs (6k, 6l) show nanomolar IC₅₀ values against Pim1 kinase, a cancer target. Antitumor Activity: Derivatives with hydroxymethyl or pyridinyl groups (6g, 6i) exhibit promising cytotoxicity, likely due to enhanced solubility and DNA intercalation . Imaging Probes: [¹⁸F]3 and [¹⁸F]4 demonstrate tumor-specific uptake in mice, whereas bulkier groups (e.g., imidazole) might hinder clearance rates .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 6k, 6l (CF₃ analogs) | [¹⁸F]3, [¹⁸F]4 |
|---|---|---|---|
| Lipophilicity (LogP) | High (Ph, Me, imidazole) | Moderate (CF₃, polar amines) | Low (ester/hydroxyl) |
| Solubility | Low (aromatic groups) | Moderate | High |
| Metabolic Stability | Likely stable (no esters) | Variable (amine oxidation) | Short half-life (¹⁸F) |
Key Insights:
- The target compound’s high lipophilicity may limit aqueous solubility but improve blood-brain barrier penetration, advantageous for CNS targets.
- Trifluoromethyl groups (6k, 6l) balance lipophilicity and metabolic stability, making them preferred for oral dosing .
- Polar derivatives ([¹⁸F]3, [¹⁸F]4) are suited for intravenous use in imaging due to rapid renal clearance .
Biological Activity
7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique structure characterized by the presence of an imidazole ring fused to a pyrazolo[1,5-a]pyrimidine core. Its biological activity has garnered attention due to its potential therapeutic implications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Contains an imidazole ring which may enhance biological activity through various interactions.
- The presence of two phenyl groups at the 3 and 5 positions contributes to its chemical stability and reactivity.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted its effectiveness against breast cancer cells, demonstrating a reduction in cell viability and induction of apoptosis at micromolar concentrations. The mechanism involves inhibition of key signaling pathways associated with cancer progression, such as the Aurora-A kinase pathway .
Antimycobacterial Activity
This compound has also shown promising results in combating mycobacterial infections. Specifically, it exhibits potent inhibitory effects against Mycobacterium tuberculosis ATP synthase. This action suggests its potential as a lead compound for developing new anti-tuberculosis drugs. In vitro studies have reported minimum inhibitory concentrations (MIC) that indicate effectiveness comparable to existing treatments.
Anti-inflammatory Effects
In addition to its anticancer and antimycobacterial properties, this compound has been evaluated for its anti-inflammatory effects. Experimental models have demonstrated that it can significantly reduce inflammation markers in conditions such as rheumatoid arthritis and colitis. The compound appears to modulate inflammatory cytokines and inhibit pathways that lead to chronic inflammation .
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. It acts as a ligand for metal ions and may influence enzyme activities through competitive inhibition. The fused heterocyclic structure allows for specific binding interactions that enhance its therapeutic efficacy.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
